molecular formula C8H9BrO B3224973 2-Bromo-3-ethylphenol CAS No. 1243281-45-9

2-Bromo-3-ethylphenol

Cat. No.: B3224973
CAS No.: 1243281-45-9
M. Wt: 201.06 g/mol
InChI Key: YKMDPAAMQKTSHS-UHFFFAOYSA-N
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Description

2-Bromo-3-ethylphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol molecule substituted with a bromine atom at the second position and an ethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-ethylphenol can be synthesized through the bromination of 3-ethylphenol. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-ethylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenols with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: The primary product is 3-ethylphenol.

Scientific Research Applications

2-Bromo-3-ethylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-3-ethylphenol involves its interaction with biological molecules. The bromine atom and phenolic group can participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential antimicrobial and antifungal activities.

Comparison with Similar Compounds

    2-Bromophenol: Lacks the ethyl group, making it less hydrophobic.

    3-Ethylphenol: Lacks the bromine atom, affecting its reactivity.

    4-Bromo-3-ethylphenol: Has the bromine atom at a different position, altering its chemical properties.

Uniqueness: 2-Bromo-3-ethylphenol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various applications, particularly in synthetic chemistry and material science.

Properties

IUPAC Name

2-bromo-3-ethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMDPAAMQKTSHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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